molecular formula C12H14F3N3O B2656627 1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one CAS No. 2094422-46-3

1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2656627
CAS No.: 2094422-46-3
M. Wt: 273.259
InChI Key: GCGVHCQSNKSFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine ring and a propenone moiety. This combination of functional groups imparts distinct chemical properties, making it a valuable subject for scientific research.

Preparation Methods

The synthesis of 1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps, starting with the preparation of the pyrazole ring followed by its functionalization with a trifluoromethyl group. The piperidine ring is then introduced, and the final step involves the formation of the propenone moiety. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

    Addition: The propenone moiety allows for addition reactions, particularly with nucleophiles, to form new compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution and addition reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain receptors and enzymes, thereby modulating their activity. The pyrazole and piperidine rings contribute to the compound’s overall stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-2-11(19)17-6-3-9(4-7-17)18-8-5-10(16-18)12(13,14)15/h2,5,8-9H,1,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGVHCQSNKSFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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